![molecular formula C24H31N5 B3005990 5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 896817-61-1](/img/structure/B3005990.png)

5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

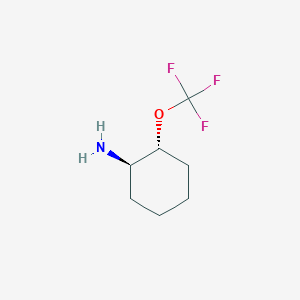

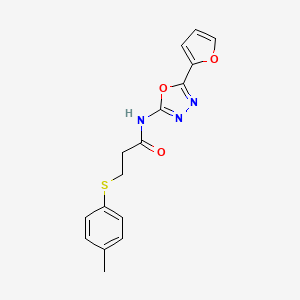

The compound 5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a synthetic molecule that is likely to possess a complex structure based on the presence of a pyrazolo[1,5-a]pyrimidine core, a tert-butyl group, and a piperazine ring with a 2-methylallyl substituent. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the nucleophilic attack of amines on trichloropyrimidine derivatives to yield a series of 4-piperazinopyrimidines with various substituents . This suggests that the synthesis of 5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine could similarly involve a nucleophilic substitution reaction, possibly using a tert-butyl-substituted pyrazolopyrimidine as the starting material and introducing the piperazine and 2-methylallyl groups through subsequent reactions.

Molecular Structure Analysis

The molecular structure of related compounds shows that the piperazine ring can adopt a chair conformation, and the dihedral angles between the pyrimidine ring and other substituents can vary, affecting the overall three-dimensional shape of the molecule . For the compound of interest, the presence of a phenyl group and the pyrazolo[1,5-a]pyrimidine core would likely contribute to the rigidity and planarity of the structure, potentially influencing its biological interactions.

Chemical Reactions Analysis

While the specific chemical reactions of 5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine are not detailed in the provided papers, the pharmacological properties of similar compounds suggest that they may undergo interactions with biological targets such as receptors or enzymes . The presence of a piperazine ring is often associated with neurological effects, indicating that the compound could participate in reactions within the central nervous system.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds include crystallization in specific crystal systems and space groups, as well as the formation of intermolecular interactions such as hydrogen bonds and π-π stacking . These properties are crucial for the solubility, stability, and overall behavior of the compound in different environments. The tert-butyl group is known to impart steric bulk, which can influence the compound's reactivity and physical properties.

Mechanism of Action

Target of Action

It is mentioned that this compound is a heterobifunctional crosslinker useful for the development of protac degraders . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway, a critical cellular process responsible for protein degradation . By tagging specific proteins for degradation, it can modulate the levels of these proteins in the cell, potentially altering various downstream cellular processes .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific protein targets that it degrades. By modulating the levels of these proteins, the compound could potentially influence a wide range of cellular processes, from signal transduction and gene expression to cell growth and survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, the formation of the ternary complex with the target protein and E3 ligase could be affected by these factors . Additionally, the compound’s stability and solubility could be influenced by the pH and temperature of its environment.

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-tert-butyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5/c1-18(2)17-27-11-13-28(14-12-27)22-15-21(24(3,4)5)26-23-20(16-25-29(22)23)19-9-7-6-8-10-19/h6-10,15-16H,1,11-14,17H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGVSRKCDKQOIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-cyanophenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B3005914.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B3005921.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B3005925.png)

![5-((4-bromobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005927.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B3005928.png)